Product packaging for Z-Aib-OH(Cat. No.:CAS No. 15030-72-5)

Z-Aib-OH

Cat. No.: B554592
CAS No.: 15030-72-5
M. Wt: 237.25 g/mol
InChI Key: QKVCSJBBYNYZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Aib in Non-Proteinogenic Amino Acid Research

Aib has been recognized in non-proteinogenic amino acid research for its presence in natural products, particularly in microbial peptides such as peptaibols, which are known for their membrane-channel forming properties oup.comresearchgate.net. Early studies highlighted Aib's ability to induce and stabilize helical conformations in peptides oup.com. Its unique structural characteristics made it an early subject of investigation in understanding how unusual amino acids influence peptide folding and function mdpi.comoup.com. Aib is notably abundant in certain meteorites, sometimes exceeding the levels of even common proteinogenic amino acids like glycine (B1666218), suggesting its relevance in prebiotic chemistry studies mdpi.com.

Significance of the Z-Protection Group in Peptide Synthesis Strategies

The benzyloxycarbonyl (Z) group, also abbreviated as Cbz, is a widely used protecting group for the α-amino function in peptide synthesis, particularly in solution-phase strategies peptide.comwikipedia.orgbachem.com. Introduced by Bergmann and Zervas in the early 1930s, the Z-protection group formed the basis of the first successful method for controlled peptide chemical synthesis, dominating the field for two decades wikipedia.org. The Z group is typically introduced using benzyl (B1604629) chloroformate (Z-Cl or Cbz-Cl) wikipedia.org. Its significance lies in its ability to suppress the nucleophilic and basic properties of the amine group, preventing undesired side reactions during peptide coupling reactions wikipedia.org. The Z group is stable under various conditions but can be removed by hydrogenolysis or strong acids like HF or HBr/acetic acid bachem.com. While less common in modern solid-phase peptide synthesis compared to Boc or Fmoc, the Z group remains valuable, especially in solution-phase approaches and for specific synthetic strategies peptide.com.

Overview of Z-Aib-OH as a Conformational Constraint and Peptide Building Block

This compound serves as a key building block for incorporating the conformationally constrained Aib residue into peptides uzh.ch. The presence of the Z group protects the N-terminus during coupling reactions, allowing for controlled peptide chain elongation peptide.com. The Aib residue itself acts as a potent conformational constraint, significantly restricting the dihedral angles (φ and ψ) of the peptide backbone nih.gov. This restriction strongly favors the formation of specific secondary structures, predominantly 3₁₀-helices and α-helices, even in short peptide sequences nih.govoup.comresearchgate.nettorvergata.it.

Studies have shown that peptides rich in Aib residues tend to adopt helical conformations nih.govtorvergata.it. Short Aib-containing peptides (tri-, tetra-, and pentapeptides) often favor the 3₁₀-helix, while longer sequences (6-20 residues) tend towards α-helical structures, although the specific helix type can depend on factors like sequence context and C-terminal protection researchgate.netresearchgate.net. The incorporation of this compound allows researchers to rationally design peptides with predictable helical structures, which is crucial for studying peptide folding, protein mimicry, and developing constrained peptide therapeutics nih.govnih.gov.

Current Research Landscape and Key Challenges in Aib-Containing Peptide Science

Current research involving Aib-containing peptides spans various areas, including the design of foldamers with defined structures, the creation of constrained peptides for studying protein-protein interactions, and the development of peptide-based therapeutics with enhanced stability and activity nih.govtorvergata.itnih.govresearchgate.net. Aib's ability to induce helicity and increase resistance to proteolytic degradation makes Aib-containing peptides attractive candidates for drug development taylorandfrancis.comresearchgate.net. For instance, Aib substitutions have been used to improve the stability of therapeutic peptides like GLP-1 analogs against enzymatic cleavage taylorandfrancis.com.

Despite the significant progress, challenges remain in Aib-containing peptide science. Predicting the precise three-dimensional structure, especially the transition between 3₁₀- and α-helices in longer sequences, can still be complex researchgate.net. Efficient and sustainable synthesis of Aib-containing peptides, particularly those with challenging sequences or lengths, continues to be an area of research nih.govchemrxiv.org. Developing synthetic methods that minimize by-products and are compatible with various protecting group strategies is essential nih.govchemrxiv.org. Furthermore, fully understanding the subtle interplay between Aib incorporation, sequence context, and the resulting biological activity or self-assembly properties of peptides is an ongoing effort torvergata.itresearchgate.net.

Research Objectives and Scope of this compound Investigations

Research objectives involving this compound typically focus on its application as a building block in the synthesis of conformationally constrained peptides and peptidomimetics. Investigations aim to:

Develop efficient and scalable synthetic routes for incorporating this compound into peptides, including exploring greener chemistry approaches nih.govchemrxiv.org.

Synthesize peptides with specific Aib content and sequences to study the relationship between Aib incorporation and peptide secondary structure (e.g., 3₁₀-helix vs. α-helix) researchgate.nettorvergata.it.

Utilize this compound in the synthesis of constrained peptides designed to mimic protein epitopes or active sites for studying biological interactions nih.govnih.gov.

Explore the use of Aib-containing peptides synthesized using this compound in the development of novel biomaterials or self-assembling nanostructures torvergata.it.

Investigate the impact of Aib incorporation on peptide stability, bioavailability, and pharmacological properties taylorandfrancis.comresearchgate.net.

The scope of this compound investigations is primarily centered on its chemical synthesis, its role in directing peptide conformation, and its utility in generating functional peptides for diverse applications in chemistry, biology, and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B554592 Z-Aib-OH CAS No. 15030-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,10(14)15)13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVCSJBBYNYZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304068
Record name N-[(Benzyloxy)carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15030-72-5
Record name 15030-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15030-72-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Z Aib Oh and Its Incorporation into Complex Peptide Architectures

Conventional Solution-Phase Synthesis of Z-Aib-OH

Conventional solution-phase synthesis of this compound typically involves the Z-protection of 2-aminoisobutyric acid. This is commonly achieved by reacting Aib with benzyl (B1604629) chloroformate. A reported method involves treating Aib with benzyl chloroformate in a mixture of 2N aqueous NaOH and dioxane, yielding this compound in high yield, such as 95% core.ac.uk. This method utilizes a Schotten-Baumann type reaction where the base (NaOH) is used to neutralize the acid produced during the reaction and keep the amino group deprotonated for reaction with the chloroformate.

Optimization of Reaction Conditions for Z-Protection of Aib

Optimization of the Z-protection of Aib focuses on achieving high yields and purity while minimizing side reactions. Key parameters include the choice of solvent system, the concentration of reactants, the reaction temperature, and the rate of addition of benzyl chloroformate. The use of a biphasic system, such as aqueous NaOH and an organic solvent like dioxane or diethyl ether, is common to facilitate the reaction and product isolation core.ac.uk. Maintaining a slightly alkaline pH throughout the reaction is crucial to ensure the amino group of Aib is in its reactive, deprotonated form.

Strategies for Large-Scale Preparation of this compound

Strategies for large-scale preparation of this compound often involve adapting optimized solution-phase protocols to larger volumes and potentially incorporating continuous processing techniques. Utilizing cost-effective and readily available solvents and reagents is important for industrial scale. While specific large-scale protocols for this compound are not extensively detailed in the provided context, large-scale peptide synthesis, which utilizes such protected amino acids, can be performed using solution-phase, continuous-flow, or hybrid approaches researchgate.net. The principles of efficient mixing, temperature control, and simplified work-up procedures are critical for scaling up the synthesis of this compound.

Advanced Approaches for Coupling this compound in Peptide Synthesis

Incorporating this compound into peptide chains, especially in complex sequences, requires efficient coupling strategies. Both solution-phase and solid-phase peptide synthesis (SPPS) methods are employed.

Solid-Phase Peptide Synthesis (SPPS) Applications with this compound

This compound can be utilized in SPPS, although Fmoc and Boc are more common Nα-protecting groups for this technique researchgate.net. The Z group is typically removed by hydrogenolysis, which can be a final cleavage step in some SPPS strategies or used for deprotection of side chains or linkers researchgate.net. However, the direct use of this compound in standard iterative Fmoc-SPPS would require Z deprotection conditions compatible with the solid support and other protecting groups.

Investigation of Coupling Reagent Efficiency and Side Reactions

The incorporation of α,α-dialkyl amino acids like Aib, including this compound, into peptide chains can be challenging due to steric hindrance. Efficient coupling reagents are necessary to achieve satisfactory yields and minimize side reactions. Various coupling reagents have been investigated for peptide synthesis, including carbodiimides (like DCC and DIC), activated esters, and phosphonium/uronium salts (like HATU, HBTU, PyBOP, PyAOP) google.comluxembourg-bio.com.

Coupling of this compound or Aib-containing segments can be difficult. For instance, coupling of Z-Aib with nucleophiles can show varying efficiency depending on the coupling reagent and the nature of the nucleophile rsc.orgrsc.org. Studies have shown that coupling Z-Aib to amino acid esters or dipeptides can yield high conversions (92-98%) with certain reagents like T3P® rsc.orgrsc.org. However, coupling two Aib residues together (Aib-Aib bond formation) can be particularly challenging, with low conversions observed with some coupling systems rsc.orgrsc.org. Side reactions during coupling can include oxazolone (B7731731) formation, which can lead to epimerization, although Aib, being achiral, does not epimerize at the α-carbon nih.govias.ac.in. However, oxazolone formation can still impact coupling efficiency and lead to undesired byproducts. The 'azirine/oxazolone method' is a specific approach that utilizes azirines as Aib synthons and involves oxazolone intermediates for the synthesis of Aib-containing peptides core.ac.ukuzh.ch.

The efficiency of coupling reagents for hindered amino acids like Aib has been a subject of research. For example, PyOxim has been noted as an effective coupling reagent for synthesizing peptides containing hindered amino acids such as those found in Alamethicins .

An interactive table summarizing coupling efficiencies with this compound could be beneficial, based on available data.

Coupling ReagentNucleophileSolventConversion (%)Reference
T3P®/DIPEAProlinamideEtOAc92-96 rsc.orgrsc.org
T3P®/DIPEAPhenylalanine esterEtOAc92-96 rsc.orgrsc.org
T3P®/DIPEAH-Phe-Leu-OtBuEtOAc98 rsc.orgrsc.org
T3P®/DIPEAH-Aib-nucleophileEtOAc~4 (Aib-Aib) rsc.orgrsc.org
PyAOPHCl•H-Aib-OtBuCH2Cl2High yield uzh.ch
PyAOPH-Leu-Aib-Phe-Aib-OtBu-- uzh.ch
Development of Greener Solvent Systems for SPPS

Traditional SPPS relies heavily on hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) researchgate.netacs.org. The development of greener solvent systems for SPPS is an active area of research aimed at reducing environmental impact.

Several green solvents have been explored as alternatives, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), isopropyl alcohol (IPA), and cyclopentyl methyl ether (CPME) researchgate.netacs.org. Studies have evaluated the suitability of these solvents based on their ability to dissolve amino acid derivatives, swell resins, and support efficient coupling reactions with minimal racemization researchgate.netacs.org.

Research has shown that 2-MeTHF is a promising green solvent for SPPS, including for the coupling of Fmoc-Aib-OH acs.orgacs.org. Full green solvent protocols have been developed where conventional hazardous solvents are entirely replaced researchgate.netacs.org. For instance, a protocol utilizing 2-MeTHF for Fmoc removal, washing, and coupling steps, with additional washing with EtOAc, has shown success for challenging peptides like Aib-enkephalin researchgate.netacs.org. The solubility of Fmoc-Aib-OH in 2-MeTHF has been found to be good, supporting its use in greener SPPS protocols acs.orgacs.org.

Interactive table showing suitability of greener solvents for SPPS with Aib derivatives:

Solvent SystemApplication (Coupling/Deprotection/Washing)Suitability for Aib CouplingReference
2-MeTHFCoupling, Fmoc removal, WashingGood researchgate.netacs.orgacs.org
EtOAcWashing, potential co-solventUsed in protocols researchgate.netacs.org
IPAPotential co-solventEvaluated researchgate.netacs.org
10% DMSO/EtOAcCouplingEvaluated polypeptide.com
Anisole/DMSO (4:1)Acylation stepEvaluated researchgate.net

Solution-Phase Segment Condensation Utilizing this compound

Solution-phase segment condensation is a powerful strategy for synthesizing longer peptides by coupling pre-synthesized peptide fragments. This compound is frequently employed in this approach, either as a protected amino acid to be coupled or as part of a larger protected peptide segment. This method is particularly useful for the synthesis of complex peptides, including those found in natural products like peptaibols, which are characterized by a high content of Aib residues. ias.ac.inplos.org The use of this compound in solution phase synthesis allows for the careful purification and characterization of intermediate fragments, which is crucial for the successful assembly of the final peptide. ias.ac.in

Fragment Condensation Strategies

Fragment condensation strategies involving this compound typically involve the synthesis of protected peptide segments containing this compound at either the N-terminus (as the Z-protected amino acid or part of a Z-protected peptide) or the C-terminus (as the free acid or appropriately protected). These segments are then coupled using various activating reagents. For instance, in the synthesis of linear hexapeptides containing multiple Aib residues, fragment condensation approaches like [2+2+2] or [3+3] strategies have been successfully employed. uzh.ch Coupling reagents such as PyAOP and PyBOP have been utilized in these condensations involving this compound or Z-Aib-containing fragments. uzh.ch The choice of coupling reagent and reaction conditions is critical to minimize side reactions and epimerization, although Aib residues themselves are not prone to racemization due to their achiral nature. ias.ac.in However, coupling to an Aib residue, especially at the C-terminus of a fragment, can still be challenging. nih.gov

Fragment condensation has been applied to synthesize complex molecules like alamethicin (B1591596) I, a peptaibol rich in Aib residues, using solution phase methods where this compound or Z-Aib-containing fragments were coupled to other peptide segments. ias.ac.in Another example includes the solution-phase preparation of nucleopeptides containing Aib residues via a segment condensation approach.

Microwave-Enhanced Coupling Techniques

Microwave irradiation has emerged as a valuable tool to enhance coupling efficiency, particularly for sterically hindered amino acids like Aib, which can be difficult to couple under standard conditions. jove.comcem.com While much of the literature on microwave-assisted peptide synthesis focuses on solid-phase techniques and Fmoc chemistry, the principle of enhanced reaction kinetics under microwave irradiation is also applicable to solution-phase couplings involving this compound. Microwave energy helps to overcome the activation energy barrier associated with the formation of the amide bond between bulky residues, leading to faster reaction times and potentially higher yields. cem.com Studies have shown that microwave-enhanced coupling can be effective for incorporating Aib into peptides, often in conjunction with specific coupling reagent combinations. researchgate.net Although direct examples of microwave-enhanced solution phase coupling specifically with this compound were not extensively detailed in the search results, the general benefit of microwave irradiation for overcoming the steric hindrance of Aib coupling in peptide synthesis is well-established and relevant to solution-phase strategies as well.

Chemical Derivatization of this compound for Peptide Scaffold Engineering

This compound serves as a versatile precursor for chemical modifications aimed at engineering peptide scaffolds with tailored properties, such as altered conformation, improved stability, or the ability to conjugate to other molecules. The presence of both a protected N-terminus (Z group) and a free C-terminal carboxylic acid allows for selective derivatization at either end or through the incorporation of modified Aib derivatives.

C-Terminal Modifications for Bioconjugation and Cyclization

The free carboxylic acid group at the C-terminus of this compound provides a handle for various modifications. This can involve activation of the carboxylic acid for coupling to amines, alcohols, or other nucleophiles, enabling the extension of the peptide chain or the attachment of functional molecules for bioconjugation. thermofisher.com For instance, this compound can be coupled to amino acid esters or peptide fragments to form longer linear peptides. uzh.chptfarm.pl

Furthermore, the C-terminal carboxylic acid is crucial for peptide cyclization strategies. Cyclization of Aib-containing peptides can lead to constrained structures with enhanced stability and specific biological activities. uzh.chcore.ac.ukcas.cz this compound or peptides containing Z-Aib at the C-terminus can be subjected to cyclization reactions, often after removal of the N-terminal Z-protecting group to allow formation of the cyclic amide bond. core.ac.ukcas.cz The conformational constraints introduced by the Aib residue itself can pre-dispose the peptide chain towards cyclization and influence the resulting cyclic structure. uzh.ch

N-Terminal Manipulations for Hybrid Molecule Development

The Z-protecting group on the amino terminus of this compound can be selectively removed, typically by hydrogenolysis, to yield H-Aib-OH or an N-terminal free amine within a peptide fragment. uzh.chptfarm.plgoogle.comuni-giessen.de This deprotection step is essential for coupling the Aib residue or the peptide fragment to the C-terminus of another amino acid or peptide.

Beyond simple deprotection and coupling, the N-terminus can be manipulated to create hybrid molecules. For example, the free amine, once the Z group is removed, can be coupled to non-peptidic entities, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or other small molecules, to create conjugates with altered pharmacokinetic properties or added functionalities. thermofisher.com While specific examples of this compound being directly used to form hybrid molecules through N-terminal manipulation were not prominently featured, the general principle of N-terminal modification of peptides containing Aib is established. mdpi.commdpi.com The incorporation of Aib into peptides designed for bioconjugation to nanoparticles, for instance, highlights the utility of Aib-containing sequences as scaffolds for developing hybrid materials. mdpi.com The Z group serves as a transient protecting group during the synthesis of the Aib-containing peptide segment before further N-terminal modifications are performed.

Conformational Control and Structural Elucidation of Z Aib Oh Containing Peptides

Intrinsic Helical Propensity of Aib Residues

The α-aminoisobutyric acid (Aib) residue exhibits a strong intrinsic tendency to adopt helical conformations. nih.govacs.org This preference is a direct consequence of the gem-dimethyl substitution at the Cα atom, which restricts the allowed regions in the Ramachandran plot primarily to the helical areas (both right-handed and left-handed). researchgate.netresearchgate.net Early studies established that typical torsion angles for the Aib residue in helical structures are around ±57° and ±47°. nih.gov Subsequent theoretical and experimental investigations have consistently confirmed this strong helical propensity, revealing that Aib residues favor φ, ψ values of approximately ±60° ±30° and ±30° ±30°. researchgate.netresearchgate.net

Role of Z-Aib-OH in Inducing 310-Helical Structures

Aib Residues in β-Turn Structures and Inverse β-Turns

Beyond helical structures, Aib residues are also frequently found in β-turn conformations. researchgate.netexplorationpub.comcsic.es β-turns are common structural motifs that cause a reversal in the direction of the polypeptide chain. Aib residues can occupy specific positions within β-turns, influencing their type and stability. Aib can be located at both the i+1 and i+2 positions in Type I/III β-turns or Type I'/III' β-turns. researchgate.net When placed at the i+2 position, Aib can also result in a Type II β-turn. nih.gov The specific combination of amino acids with Aib can dictate the type of turn formed. For instance, the Aib-DPro dipeptide is known to be an obligatory Type I' β-turn forming segment, which can nucleate hairpin formation. rsc.orgnih.govresearchgate.net X-ray diffraction studies have revealed Aib residues in various β-turn conformations, including Type I, Type II', and fused β-turns. uzh.ch

Here is a table summarizing typical backbone torsion angles for Aib in different secondary structures:

Secondary StructureTypical φ Angle (°)Typical ψ Angle (°)Hydrogen Bonding Pattern
310-Helix (Right-handed)~ -60~ -30i to i+3 (4→1)
310-Helix (Left-handed)~ +60~ +30i to i+3 (4→1)
α-Helix (Right-handed)~ -57~ -47i to i+4 (5→1)
α-Helix (Left-handed)~ +57~ +47i to i+4 (5→1)
β-Turn Type I (at i+1 or i+2)VariableVariableCharacteristic turn HB
β-Turn Type II (at i+2)VariableVariableCharacteristic turn HB
β-Turn Type I'/III' (at i+1/i+2)VariableVariableCharacteristic turn HB

Note: These are typical values, and actual angles can vary depending on the specific peptide sequence and environment.

Advanced Structural Characterization of this compound Peptides

The precise three-dimensional structures of peptides containing Aib residues, often synthesized using protected monomers like this compound, are crucial for understanding their function and properties. Various advanced techniques are employed for their structural characterization, with X-ray crystallography being a primary method for obtaining high-resolution details in the solid state.

X-ray Crystallographic Analysis of Conformational Preferences

X-ray crystallography is a powerful technique used to determine the solid-state conformation of peptides containing Aib. nih.govexplorationpub.comcsic.esrsc.orgpnas.org This method provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the precise determination of backbone and side-chain torsion angles, bond lengths, and bond angles. uzh.chacs.org X-ray crystallographic studies have been instrumental in confirming the strong helical preference of Aib residues and elucidating the specific types of helices (310- and α-helices) and turns they form. researchgate.netuzh.chresearchgate.net Analysis of numerous Aib-containing peptide crystal structures has consistently shown that Aib residues predominantly adopt conformations within the helical regions of the φ, ψ space. researchgate.net X-ray diffraction analysis has confirmed the 310-helical conformation in poly-Aib oligopeptide amides. uzh.ch

Elucidation of Backbone Torsion Angles and Hydrogen Bonding Networks

Furthermore, X-ray crystallography reveals the detailed network of intramolecular and intermolecular hydrogen bonds that stabilize the peptide conformation and crystal packing. csic.esuzh.chnih.gov In Aib-containing helices, the characteristic i to i+3 hydrogen bonds of the 310-helix and i to i+4 hydrogen bonds of the α-helix are clearly identified. uzh.chuni-giessen.de For β-turns, the specific hydrogen bonding patterns that define the turn type (e.g., 10-atom hydrogen bond for Type II β-turns) can be observed. Analysis of hydrogen bonding networks in crystal structures provides crucial insights into the forces stabilizing the observed conformations. uzh.chnih.gov

For example, X-ray analysis of a cyclic hexapeptide containing Aib residues revealed intramolecular hydrogen bonds stabilizing fused β-turns. uzh.ch Another study using X-ray diffraction on a tetrapeptide with Z-Aib3-l-Ala-OtBu showed an incipient left-handed 310-helix stabilized by two 4→1 hydrogen bonds, with all residues involved in intramolecular hydrogen bonding. uni-giessen.de

Here is a table illustrating hydrogen bonding patterns in common secondary structures:

Secondary StructureHydrogen Bond TypeAtoms Involved (i to j)
310-HelixIntramolecularC=O(i) to N-H(i+3)
α-HelixIntramolecularC=O(i) to N-H(i+4)
β-Turn (various types)IntramolecularVariable (defines turn)
Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of peptides in the solid state, providing detailed insights into crystal packing and intermolecular interactions. Studies on Aib-containing peptides, including those with Z-protection, frequently reveal helical conformations, predominantly the 3₁₀-helix. nih.govuzh.chnih.govresearchgate.net

Crystal packing in Aib peptides is influenced by various intermolecular interactions, including hydrogen bonding and van der Waals forces. For instance, in the peptide Z-Aib-Aib-Aib-L-Ala-OtBu, molecules are hydrogen bonded to form columns in the crystal lattice. nih.govuni-giessen.de These interactions often involve the peptide backbone amide N-H groups and carbonyl oxygen atoms, as well as functional groups from protecting groups or side chains. researchgate.netrsc.org The Z-protecting group itself can participate in interactions, such as C-H···π interactions with aromatic rings. rsc.orgnih.govacs.org

The nature and extent of intermolecular hydrogen bonding can significantly impact the crystal structure and even crystal quality and size. iucr.org In some cases, water molecules can mediate hydrogen bonding between peptide molecules in the crystal lattice. researchgate.netiucr.org The packing arrangement can lead to the formation of homochiral or heterochiral chains of helices, depending on the peptide sequence and crystallization conditions. rsc.orgrsc.org

Detailed analysis of crystal structures provides information on intramolecular hydrogen bonds, which are crucial for stabilizing helical turns (e.g., 4→1 hydrogen bonds characteristic of β-turns and 3₁₀-helices). uzh.chnih.gov The conformation of the Z-protecting group has also been observed to be similar across different Aib oligopeptides, often involved in stabilizing the first β-turn through a 4→1 hydrogen bond. uzh.ch

Solution-State Conformational Probes

While crystal structures provide a static view, solution-state techniques are essential for understanding peptide conformation and dynamics in environments more relevant to biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Secondary Structure Determination and Dynamics

NMR spectroscopy is a key technique for elucidating the solution-state conformation and dynamics of peptides. Various NMR parameters, such as chemical shifts, coupling constants (e.g., ³J(Hα-HN)), and NOE connectivities (e.g., αH(i)-HN(i+2), αH(i)-HN(i+3), αH(i)-HN(i+4)), provide detailed information about dihedral angles and inter-proton distances, which can be used to determine secondary structure elements like helices and turns. nih.govresearchgate.net

For Aib-containing peptides, NMR studies frequently confirm the presence of helical structures in solution, consistent with observations in the solid state. nih.govnih.govresearchgate.netnih.gov The presence of αH(i)-HN(i+3) NOE connectivities is indicative of 3₁₀-helical turns, while αH(i)-HN(i+4) connectivities suggest α-helical turns. nih.gov Studies have shown that Aib-rich peptides can adopt well-characterized 3₁₀-helices even in solvents that typically disrupt helical structures, such as DMSO. nih.gov

NMR can also provide insights into the dynamics of peptide conformation. Temperature-dependent NMR experiments can reveal conformational transitions and the stability of hydrogen bonds. nih.govnih.gov The nearly temperature-independent amide proton chemical shifts in some Aib-rich peptides indicate the retention of intrahelical hydrogen bonding over a wide temperature range, highlighting their thermal stability. nih.gov

Furthermore, NMR can be used for stereospecific assignment of the diastereotopic methyl groups of Aib, providing additional constraints for conformational analysis. nih.gov Molecular dynamics simulations are often used in conjunction with NMR data to explore the conformational space and dynamics of Aib peptides, helping to interpret experimental observations and reveal pathways of conformational transitions. researchgate.netresearchgate.netresearchgate.netwustl.edu

Circular Dichroism (CD) Spectroscopy for Helical Content and Stability

Aib-containing peptides are known to form highly helical structures in solution, and CD spectroscopy is a sensitive tool to monitor this. nih.gov Studies have shown that the helicity of Aib peptides can increase with increasing chain length. CD can also be used to study the stability of helical structures under different conditions, such as varying temperature or solvent composition. nih.govoup.comunipd.itacs.org

Temperature-dependent CD measurements can reveal conformational transitions, such as helix-to-coil transitions, and provide information on the thermal stability of the helical structure. nih.govoup.comunipd.itacs.org For example, the temperature dependence of the CD signal at 222 nm is indicative of a conformational transition. oup.com Lower temperatures have been found to increase the apparent helix content and stabilize the helical conformation of Aib-containing peptides. nih.govoup.com

CD spectroscopy is also used to study the effect of environmental factors, such as the presence of membranes or micelles, on the conformation of Aib peptides, particularly in the context of channel-forming peptides.

Vibrational Spectroscopy (IR, Raman, VCD) for Amide Conformations and Hydrogen Bonding

Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectroscopy, provide complementary information on peptide conformation, focusing on the vibrational modes of the peptide backbone, particularly the amide I band. The amide I band, arising primarily from the C=O stretching vibration of the peptide bond, is highly sensitive to the local conformation and hydrogen bonding environment of the amide group. researchgate.netresearchgate.netresearchgate.net

IR and Raman spectroscopy can reveal the presence of different secondary structures and the extent of hydrogen bonding through shifts in the amide I band frequency. researchgate.netresearchgate.netresearchgate.net Lower stretching frequencies of amide N-H bonds in IR spectra are indicative of hydrogen bonding. researchgate.net

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the three-dimensional arrangement of chiral centers and is a powerful tool for distinguishing between different helical sense (right-handed vs. left-handed) and helical types (e.g., 3₁₀-helix vs. α-helix). researchgate.netwustl.eduresearchgate.netwarwick.ac.uk

Studies utilizing IR, Raman, and VCD spectroscopy on Aib-containing peptides have provided detailed insights into their conformational preferences in solution. researchgate.netwustl.edu These techniques can help identify the presence of specific conformations, such as right-handed and left-handed 3₁₀-helices, and assess their relative populations. researchgate.netwustl.edu Analysis of amide I band profiles can be used to evaluate different structural models and understand the influence of Aib residues on the conformation of neighboring residues. researchgate.netwustl.edu

Conformational Dynamics and Stability of this compound Peptides

Temperature-Dependent Conformational Transitions

Temperature-dependent studies using techniques like CD and NMR spectroscopy are crucial for understanding the thermal stability of Aib peptides and characterizing their conformational transitions. nih.govnih.govresearchgate.netnih.govoup.comunipd.itacs.org

Aib-containing peptides often exhibit high thermal stability, with helical structures persisting even at elevated temperatures. nih.govnih.govunipd.it This stability is attributed to the reduced conformational entropy of the peptide backbone due to the presence of Aib residues, which restricts the number of accessible unfolded states. oup.comunipd.itacs.org

Temperature-induced conformational transitions, such as the unfolding of helical structures, can be monitored by changes in CD signals or NMR parameters. nih.govnih.govoup.comunipd.itacs.org The melting temperature (Tm) determined from thermal unfolding curves provides a quantitative measure of helical stability. unipd.itacs.org Studies have shown that the position of Aib residues within a peptide sequence can influence the extent of stabilization. unipd.itacs.org

While Aib strongly promotes helical structures, the specific type of helix (3₁₀- or α-helix) and the equilibrium between different conformations can be influenced by factors such as peptide length, sequence context, solvent, and temperature. researchgate.netnih.gov Temperature-dependent studies can help delineate the relative populations of these different helical forms and the transitions between them. researchgate.netnih.gov

Solvent Effects on Secondary Structure Stability

The conformation of peptides containing α-aminoisobutyric acid (Aib), including those with a this compound moiety, is significantly influenced by the surrounding solvent environment. Aib residues are well-known for their propensity to induce helical structures, particularly 3₁₀-helices in shorter sequences and α-helices in longer ones. explorationpub.com However, the specific helical type and its stability are highly dependent on solvent polarity and hydrogen-bonding capabilities. explorationpub.comresearchgate.net

Studies employing techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy have provided detailed insights into these solvent effects. rsc.orgrsc.orgacs.org For instance, peptides containing Aib residues often adopt stable 3₁₀-helical conformations in solid state and in organic solvents like CD₃CN and CD₃OH. rsc.org In contrast, a helix-to-random coil transition can be observed when these peptides are transferred to water. rsc.org

Detailed research findings highlight the role of solvent polarity in stabilizing specific helical structures. Non-polar solvents tend to strongly favor the induction of 3₁₀-helices by Aib. explorationpub.com This is attributed to the stabilization of intramolecular hydrogen bonds that define the helical structure. researchgate.netacs.org In nonpolar solvents like CDCl₃, IR spectroscopy in the amide A region has shown the presence of both "free" and "intramolecularly hydrogen-bound" NH groups in Z-(Aib)n-OtBu peptides, indicating the formation of 3₁₀-helices. acs.org As the peptide chain length increases, the intensity of the "hydrogen-bound" band grows, further supporting helix formation in these environments. acs.org

Conversely, polar solvents can promote different conformational preferences. While polar solvents can induce helical conformations with specific φ, ψ angles (approximately +/-60°, +/-40°), they can also disrupt the intramolecular hydrogen bonds that stabilize helical structures observed in less polar environments. researchgate.netnih.govchemrxiv.org For example, variable-temperature ¹H NMR experiments on peptides with dehydroamino acids and Aib residues showed that in highly polar DMSO-d₆, intramolecular hydrogen bonds involving Aib amide or carbamate (B1207046) NH groups, which are present in less polar CDCl₃, are weak enough to be disrupted by interactions with the solvent molecules. chemrxiv.org

The transition between 3₁₀- and α-helical structures in Aib-containing peptides can also be influenced by the solvent, in addition to peptide length and terminal groups. explorationpub.com Longer peptides in polar solvents show a tendency to stabilize α-helices. explorationpub.com

The solubility of Aib-containing peptides is also notably higher in moderate- and high-polar organic solvents compared to peptides containing other residues like alanine, which tend to form less soluble β-sheet structures. oup.com This increased solubility in certain solvents is linked to the ability of Aib residues to disrupt β-sheet formation and promote helical folding. oup.com

The following table summarizes some observed solvent effects on the secondary structure of Aib-containing peptides based on research findings:

Peptide Type / CompositionSolvent(s)Observed Secondary Structure(s)Key Observation / Reference
Z-(Aib)n-OtBu (various n)CDCl₃ (non-polar)3₁₀-helixPresence of free and hydrogen-bound NH groups by IR, increasing with chain length. acs.org
Aib-containing peptides (general)CD₃CN, CD₃OH (organic, polar)Stable 3₁₀-helixConfirmed by CD and NMR. rsc.org
Aib-containing peptides (general)WaterHelix-to-random coil transitionObserved upon transfer from organic solvents. rsc.org
Aib residue derivativesGas phaseC₅ and C₇ conformations (intramolecular H-bonds)Preferred structures in the absence of solvent effects. researchgate.netnih.gov
Aib residue derivativesPolar solventHelical conformation (φ, ψ ≈ +/-60°, +/-40°)Polar environment promotes helical structures. researchgate.netnih.gov
Peptides with ΔAA and AibCDCl₃ (less polar)Intramolecular hydrogen bonds involving Aib NH groupsObserved in less polar solvent. chemrxiv.org
Peptides with ΔAA and AibDMSO-d₆ (highly polar)Disruption of intramolecular hydrogen bonds involving Aib NH groupsStrong solvent interactions disrupt internal H-bonds. chemrxiv.org
Oligo-L-leucines containing AibModerate- to high-polar organic solventsHelical conformations (3₁₀- or α-helices)High solubility and helical folding observed. oup.com
Oligo-L-leucines containing AlaModerate- to high-polar organic solventsβ-sheet structuresLower solubility and β-sheet formation observed in contrast to Aib peptides. oup.com

These findings underscore the critical role of the solvent environment in dictating the precise secondary structure adopted by peptides containing this compound and other Aib residues, influencing their helical propensity, stability, and even solubility.

Biological and Mechanistic Investigations of Z Aib Oh Derived Peptidomimetics

Modulation of Peptide Bioactivity by Aib Incorporation

The incorporation of Aib residues into peptide sequences has been shown to significantly modulate their biological activity. This modulation is primarily attributed to the conformational rigidity and altered physicochemical properties that Aib introduces into the peptide backbone mdpi.comnaist.jpupc.edu.

Enhanced Proteolytic Stability and Resistance to Degradation

One of the most well-documented effects of Aib incorporation is the enhancement of peptide stability, particularly their resistance to enzymatic degradation by proteases acs.orgmdpi.comnih.govresearchgate.netdovepress.com. The α,α-disubstitution at the α-carbon of Aib sterically hinders the approach and action of proteolytic enzymes, which typically cleave peptide bonds adjacent to the α-carbon mdpi.comresearchgate.net. This increased proteolytic stability is a crucial advantage for developing peptide-based therapeutics, as it can lead to longer in vivo half-lives and improved bioavailability compared to their natural peptide counterparts mdpi.comnaist.jp.

Studies have demonstrated that even the incorporation of a single Aib residue can significantly increase the proteolytic stability of a peptide researchgate.net. For example, Aib-containing analogues of insect kinin neuropeptides showed increased resistance to an insect angiotensin-converting enzyme naist.jp. Similarly, artificial cell-penetrating peptides containing periodic Aib residues exhibited improved resistance to proteolytic digestion, contributing to their long-term internalization efficiency in cells nih.gov.

Impact on Receptor Binding Affinity and Selectivity

Aib incorporation can also influence the receptor binding affinity and selectivity of peptides nih.govnih.govfrontiersin.org. Aib residues have a strong propensity to induce and stabilize helical conformations, particularly 3₁₀-helices and α-helices mdpi.comnaist.jpupc.edu. These defined secondary structures can pre-organize the peptide into a conformation favorable for binding to its target receptor, potentially leading to enhanced affinity naist.jp.

Furthermore, by restricting the conformational flexibility of the peptide, Aib can reduce the entropic penalty associated with receptor binding, thereby improving binding affinity naist.jp. The impact on selectivity can arise from the specific conformational changes induced by Aib, which may favor binding to one receptor subtype over others nih.govnih.gov. For instance, Aib-substituted analogues of vasopressin showed altered selectivity for vasopressin receptor subtypes nih.gov. In deltorphin (B1670231) C analogues, Aib substitutions maintained high delta opioid receptor affinity and significantly increased selectivity compared to the parent compound nih.gov.

Molecular Mechanisms of Action for Z-Aib-OH Peptidomimetics

Peptidomimetics incorporating Aib can exert their biological effects through various molecular mechanisms, including enzyme inhibition, receptor agonism or antagonism, and modulation of protein-protein interactions amazonaws.comupc.edunih.gov.

Investigation of Enzyme Inhibition Properties

Aib-containing peptidomimetics have been investigated for their potential as enzyme inhibitors amazonaws.comnih.govresearchgate.net. By mimicking the transition state or substrate of an enzyme, these peptidomimetics can bind to the enzyme's active site and block its catalytic activity amazonaws.com. The enhanced stability conferred by Aib can be particularly beneficial for enzyme inhibitors, as it prevents their premature degradation in biological systems mdpi.com.

Research has explored Aib-containing compounds as inhibitors for various enzymes. For example, some peptidomimetics incorporating Aib have shown enzyme inhibition properties researchgate.netnih.gov. Gold(III)-peptidomimetics containing a Pro-Aib sequence were evaluated for PARP-1 enzyme inhibition nih.gov.

Receptor Agonism/Antagonism Mechanisms

Aib-containing peptidomimetics can act as receptor agonists or antagonists by binding to specific receptors and either activating (agonism) or blocking (antagonism) their signaling pathways amazonaws.comnih.govplos.orgacs.orggoogle.com. The ability of Aib to induce stable secondary structures is crucial in presenting the key pharmacophore elements of the peptide in the correct orientation for receptor interaction naist.jp.

Studies on vasopressin analogues demonstrated that Aib substitution could lead to selective agonists or antagonists for different vasopressin receptor subtypes nih.gov. Aib-containing peptidomimetics have also been tested for activity at other receptors, such as the natalisin receptor and the formyl peptide receptor-1 (FPR1) plos.orgacs.org. For instance, an Aib-containing tetrapeptide, UPARANT (cenupatide), acts as a potent FPR1 antagonist acs.org. Peptidomimetics incorporating Aib have also been explored for their dual agonistic and antagonistic activities on glucagon (B607659) and GLP-1 receptors google.com.

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are involved in numerous biological processes and represent attractive therapeutic targets wjarr.comresearchgate.net. Peptides and peptidomimetics are increasingly being explored as modulators of PPIs because they can mimic the large and often shallow binding surfaces involved in these interactions wjarr.comresearchgate.netmdpi.com. Aib-containing peptides are particularly useful in this context due to their ability to form stable helical structures, which are common motifs in protein-protein interfaces naist.jpwjarr.compnas.org.

By stabilizing helical conformations, Aib can help design peptidomimetics that effectively mimic the helical segments of proteins involved in PPIs, thereby disrupting or stabilizing these interactions naist.jpwjarr.compnas.org. This strategy has been applied in the design of peptidomimetics targeting interactions such as the p53-hdm2 interaction, where Aib incorporation enhanced helical structure and interaction with hdm2 naist.jp. Cyclic peptides containing Aib have also been developed to selectively inhibit steroid receptor-coactivator interactions by stabilizing a helical conformation that binds to the receptor's coactivator binding groove pnas.org.

Cellular and In Vivo Biological Activities (Mechanistic Focus)

Peptidomimetics derived from or incorporating structural elements influenced by this compound or Aib have demonstrated a range of cellular and in vivo biological activities. Investigations into these activities often focus on elucidating the underlying mechanisms of action, particularly concerning interactions with cellular membranes and modulation of intracellular signaling pathways.

Antimicrobial Activity and Membrane Interaction Mechanisms

Antimicrobial peptides (AMPs) and their peptidomimetic counterparts represent a promising avenue in the fight against drug-resistant microorganisms nih.govresearchgate.net. A key mechanism of action for many AMPs involves the disruption of bacterial cell membranes nih.govresearchgate.netmdpi.com. The amphipathic nature of many AMPs, characterized by distinct hydrophobic and hydrophilic regions, facilitates their interaction with the negatively charged bacterial membrane nih.govmdpi.com. Positively charged residues enable binding to anionic phospholipid headgroups, while hydrophobic regions insert into the lipid bilayer, leading to membrane destabilization and potentially cell lysis mdpi.com.

Peptidomimetics incorporating Aib can exhibit potent antimicrobial activity, often through mechanisms involving membrane interaction researchgate.net. The conformational constraints introduced by Aib can influence how these molecules interact with lipid bilayers plos.org. Proposed mechanisms for membrane disruption by cationic AMPs and peptidomimetics include the formation of pores (barrel-stave and toroidal models) or the disintegration of membranes via a detergent-like mechanism (carpet model) researchgate.net. Studies on specific peptidomimetics have supported a detergent-like mechanism, where the molecule's interaction with lipids leads to the formation of mixed lipid-peptide structures and vesicle aggregation researchgate.net.

The selectivity of these antimicrobial peptidomimetics for bacterial membranes over host cell membranes is crucial for therapeutic application researchgate.net. This selectivity is often attributed to the differences in lipid composition between bacterial membranes (rich in anionic lipids) and mammalian cell membranes (rich in zwitterionic phospholipids) researchgate.net.

Anti-Cancer Mechanisms and Target Identification

Peptidomimetics have also garnered attention for their potential as anti-cancer agents, with mechanisms often involving the targeting of specific cellular processes or direct membrane interactions researchgate.net. Some anti-cancer peptidomimetics function by mimicking key interactions that activate apoptotic pathways, leading to programmed cell death in cancer cells .

Peptidomimetics containing Aib have been investigated for their anti-cancer activity. For instance, gold(III)-dithiocarbamato complexes incorporating an Aib residue have been designed as anti-cancer peptidomimetics plos.org. These complexes were hypothesized to exploit peptide transporters (PEPT1 and PEPT2), which can be upregulated in certain cancer types, for cellular uptake plos.org. Studies on one such complex, AuD8, which contains Aib, focused on its activity against triple-negative human breast cancer cells plos.org. The proteasome was identified as a major cellular target for this compound both in vitro and in vivo plos.org. Targeting the proteasome, an enzyme crucial for protein degradation and cellular homeostasis, can lead to the accumulation of misfolded proteins and induction of apoptosis in cancer cells plos.org. While AuD6 (containing glycine (B1666218) instead of Aib) showed no selectivity towards a specific proteolytic subunit of the proteasome, targeting specific subunits like the CT-like activity has been linked to apoptosis induction plos.org.

Other anti-cancer peptides and peptidomimetics can act by disrupting the cancer cell membrane, similar to their antimicrobial counterparts researchgate.netresearchgate.net. This membrane-targeting mechanism can lead to the physical disruption of the cell, offering a different mode of action compared to drugs targeting specific intracellular enzymes or DNA researchgate.net. The incorporation of residues like Aib, known to induce helical structures, can be strategically used in designing anti-cancer peptides and peptidomimetics that target and disrupt cancer cell membranes mdpi.com.

Effects on Intracellular Signaling Pathways

Peptidomimetics can influence intracellular signaling pathways by interacting with receptors, enzymes, or through protein-protein interactions amazonaws.comresearchgate.net. The design of peptidomimetics often aims to modulate these pathways to achieve a desired therapeutic effect amazonaws.com.

While direct studies specifically detailing the effects of this compound derived peptidomimetics on intracellular signaling pathways were not extensively found in the provided search results, the broader context of peptidomimetic research highlights their capacity to intervene in these processes. For example, peptidomimetics can be designed to inhibit protein-protein interactions that are critical in signal transduction pathways involved in cell proliferation, growth, and apoptosis, processes often deregulated in cancer researchgate.netnih.govmdpi.com.

Some peptidomimetics have been shown to disrupt specific signaling cascades. For instance, a hydrocarbon-stapled peptide peptidomimetic was found to inhibit cell growth in KRAS-mutated lung cancer cells by disrupting the KRAS-mediated RAF/MEK/ERK signaling pathway researchgate.net. This demonstrates the potential for peptidomimetics to target and modulate specific points within complex intracellular signaling networks.

Furthermore, peptidomimetics can act as agonists or antagonists of receptors that are coupled to intracellular signaling cascades. An example is a turn-adopting peptidomimetic designed as an antagonist for formyl peptide receptor 1 (FPR1), a G protein-coupled receptor involved in neutrophil function and inflammatory conditions through multiple intracellular signaling pathways acs.org. This peptidomimetic was shown to interfere with the biological properties of FPR1 both in vitro and in vivo acs.org.

The incorporation of Aib, by influencing the conformation of the peptidomimetic, can play a role in its ability to interact with specific protein targets or receptors involved in signaling pathways, thereby modulating downstream events. The rigidifying effect of Aib can help pre-organize the molecule into a conformation favorable for binding to its target, influencing the activation or inhibition of signaling cascades.

Table 1: Examples of Biological Activities and Mechanisms of Peptidomimetics (General)

Biological ActivityProposed Mechanism(s)Relevant Section
AntimicrobialMembrane disruption (pore formation, detergent-like), Inhibition of synthesis (cell wall, nucleic acids, proteins), Inhibition of cell division mdpi.com4.3.1
Anti-CancerApoptosis induction (e.g., via proteasome inhibition), Membrane disruption, Targeting specific protein-protein interactions plos.orgresearchgate.netresearchgate.netmdpi.com4.3.2
Modulation of SignalingReceptor agonism/antagonism, Disruption of protein-protein interactions in signaling cascades amazonaws.comresearchgate.netnih.govmdpi.comacs.org4.3.3

Table 2: Mechanistic Findings for a Gold(III)-Dithiocarbamato Peptidomimetic (AuD8) Containing Aib

Biological ActivityTarget/Mechanism IdentifiedResearch Finding
Anti-CancerProteasome InhibitionIdentified as a major target in triple-negative human breast cancer cells (MDA-MB-231) both in vitro and in vivo. plos.org

Applications of Z Aib Oh in Advanced Chemical Biology and Materials Science

Z-Aib-OH in Rational Peptidomimetic Design

Rational peptidomimetic design aims to create molecules that mimic the biological activity of peptides while overcoming their limitations, such as poor metabolic stability and bioavailability amazonaws.commdpi.com. The incorporation of conformationally constrained amino acids like Aib is a key strategy in this field ias.ac.inchim.it. This compound serves as a convenient source of the Aib residue for solid-phase and solution-phase peptide synthesis sigmaaldrich.comchemicalbook.comcore.ac.uk.

The conformational constraint imposed by Aib strongly favors the adoption of specific secondary structures, particularly helical conformations like the 3₁₀-helix and the α-helix nih.govias.ac.inamazonaws.comresearchgate.netresearchgate.netexplorationpub.com. This propensity for ordered structures is exploited in the design of peptidomimetics with predictable and stable three-dimensional arrangements.

Development of Constrained Peptides for Therapeutic Applications

Constrained peptides offer advantages for therapeutic applications due to their increased resistance to enzymatic degradation and potentially improved target binding affinity and selectivity compared to their linear counterparts mdpi.comresearchgate.net. The rigidifying effect of Aib residues limits the number of accessible conformations, which can pre-organize the peptide into a bio-active structure, thereby reducing the entropic penalty upon binding to its target mdpi.com.

Research has shown that incorporating Aib into peptide sequences can lead to enhanced proteolytic stability researchgate.netchemrxiv.org. For instance, studies have demonstrated that the introduction of Aib residues can significantly increase the resistance of peptides to enzymes like Pronase chemrxiv.org. This enhanced stability is crucial for developing peptide-based drugs with longer half-lives and improved pharmacokinetic profiles in vivo mdpi.comresearchgate.net.

Design of Helical Mimetics for Specific Biological Targets

Alpha-helices are prevalent secondary structures involved in numerous protein-protein interactions, which are key targets for therapeutic intervention researchgate.netrsc.orgnih.gov. Peptidomimetics designed to mimic these helical segments can disrupt or modulate these interactions researchgate.net. Aib is a powerful tool for inducing and stabilizing helical conformations in short peptides that would otherwise exist as random coils ias.ac.inamazonaws.comresearchgate.netresearchgate.netexplorationpub.com.

Oligomers containing Aib residues have been shown to adopt stable 3₁₀-helical structures, and longer sequences can form α-helices ias.ac.inexplorationpub.comresearchgate.net. The helical screw sense of these Aib-rich peptides can be influenced by the presence of chiral residues or protecting groups like the N-terminal Cbz group from this compound explorationpub.comresearchgate.netresearchgate.net. This control over helical structure allows for the design of mimetics that precisely present amino acid side chains in a spatial orientation suitable for interacting with specific biological targets, such as receptors or protein binding sites researchgate.netnih.gov. For example, Aib has been incorporated into model peptides to study and mimic protein ion channels, demonstrating its utility in designing helical bundles with specific functions nih.gov.

Integration of this compound in Functional Peptide Scaffolds

This compound is a fundamental component in the construction of diverse peptide scaffolds, which serve as versatile platforms for various applications in chemical biology sigmaaldrich.comchemicalbook.comcore.ac.uk. The ability of Aib to induce stable secondary structures and impart metabolic stability makes these scaffolds particularly useful.

Application in Peptide Engineering for Enhanced Stability and Function

Peptide engineering often involves modifying natural peptide sequences to improve their properties, such as stability, solubility, and biological activity mdpi.com. The incorporation of Aib residues through the use of building blocks like this compound is a common strategy for enhancing the enzymatic stability of engineered peptides researchgate.netchemrxiv.orgrsc.orgacs.org. This is particularly important for peptides intended for in vivo applications, where susceptibility to proteolysis is a major challenge researchgate.netacs.org.

Studies have shown that the position and number of Aib residues can influence the degree of proteolytic resistance researchgate.netchemrxiv.org. Furthermore, the conformational rigidity introduced by Aib can also impact the self-assembly properties of peptides, leading to the formation of ordered aggregates or nanostructures that can influence their function, such as membrane interaction or cargo encapsulation rsc.orgacs.org. For instance, amphiphilic polypeptides containing Aib have been synthesized and shown to self-assemble into nanoparticles with enhanced enzymatic stability rsc.org.

Use in Biomolecular Probes and Chemical Tools

Aib-containing peptides serve as valuable biomolecular probes and chemical tools for investigating biological processes and developing new chemical methodologies researchgate.netresearchgate.netmdpi.comacs.org. Their well-defined structures and increased stability make them suitable for applications requiring robust and predictable behavior.

Aib oligomers, due to their stable helical conformations, have been used as scaffolds to incorporate spectroscopic probes, such as pyrene, to study conformational changes in different environments, including biological membranes researchgate.net. The constrained nature of Aib-containing peptides can also be exploited in the design of organocatalysts, where the rigid peptide scaffold provides a defined chiral environment for promoting enantioselective reactions acs.org. Additionally, Aib-containing peptides have been explored as tools to study membrane interactions and pore formation, drawing inspiration from naturally occurring peptaibols which are rich in Aib and possess membrane-permeabilizing activity explorationpub.comresearchgate.net.

This compound in Biomaterials and Nanotechnology

The ability of Aib-containing peptides to self-assemble into ordered supramolecular structures makes them attractive components for the development of novel biomaterials and applications in nanotechnology rsc.orgacs.orgresearchgate.netmdpi.commeddocsonline.orgnih.govdntb.gov.ua.

Peptides containing Aib residues can form various self-assembled structures, including nanotubes and microspheres, depending on the peptide sequence and environmental conditions rsc.org. These self-assembling properties are driven by the interplay of hydrophobic interactions from the Aib methyl groups and other residues, along with hydrogen bonding which stabilizes the helical conformations researchgate.netrsc.org.

Such peptide-based biomaterials have potential applications in areas like drug delivery, tissue engineering, and functional coatings rsc.orgnih.gov. For example, self-assembled peptide nanostructures can be designed to encapsulate and deliver therapeutic molecules, with the Aib content contributing to the stability of the nanocarriers against enzymatic degradation rsc.orgacs.orgnih.gov. In tissue engineering, peptide scaffolds can mimic the extracellular matrix, providing a supportive environment for cell growth and regeneration . The integration of Aib into these peptide sequences can enhance the mechanical stability and biological compatibility of the resulting biomaterials .

The field of nanotechnology further utilizes the unique properties of peptide self-assembly. Aib-containing peptides can contribute to the creation of functional nanomaterials with tailored properties for various biomedical and biotechnological applications researchgate.netmdpi.commeddocsonline.orgnih.govdntb.gov.ua.

Self-Assembling Peptide Systems for Supramolecular Structures

The unique conformational constraints imposed by the Aib residue, often introduced via protected forms like this compound during peptide synthesis, are instrumental in the design of peptides capable of self-assembly into defined supramolecular structures. Aib oligomers, for instance, are well-documented for their propensity to form 3₁₀-helical secondary structures both in solution and in the crystalline state. fishersci.cawikipedia.orgnih.gov Studies on capped Aib oligomers, including short chains like this compound, Z-(Aib)₂-OMe, and Z-(Aib)₄-OMe, have demonstrated the preference for 3₁₀ helical conformations even in the gas phase. fishersci.cawikipedia.orgnih.gov This intrinsic helical tendency makes Aib a valuable residue for nucleating and stabilizing helical structures in various peptides, including those that are otherwise too short to readily adopt such conformations. wikipedia.org

Peptide-based foldamers incorporating Aib have been explored for their applications in self-recognition and supramolecular propagation, leveraging the predictable structural motifs induced by Aib. The ability of Aib-rich helical peptide foldamers functionalized with complementary units, such as nucleobases, to drive self-assembly through specific interactions like hydrogen bonding highlights the utility of these systems in constructing precisely assembled nanostructures. While this compound itself is a precursor, its use in synthesizing peptides that exhibit self-assembly underscores its importance in this field. For example, peptides synthesized using this compound have been investigated for their self-assembly properties, with studies sometimes deliberately using low concentrations to avoid self-assembly when forming monolayers.

Fabrication of Peptide-Based Nanomaterials for Biomedical Research

Peptides containing Aib, often synthesized using protected monomers like this compound, serve as key components in the fabrication of various nanomaterials with potential applications in biomedical research. The predictable helical structure induced by Aib contributes to the stability and function of these peptide-based materials.

Beyond metallic nanoparticles, Aib-containing units can also be incorporated into biodegradable polymers. For instance, biodegradable and low cytotoxic poly(ester amide)s based on alpha-amino acids and lactic acid oligomers have been synthesized and characterized, demonstrating potential for biomedical applications. While the specific use of this compound in the synthesis of these poly(ester amide)s is not detailed, the principle of using protected alpha-amino acids like Aib derivatives as monomers for creating biocompatible polymeric nanomaterials for biomedical purposes is established. The growing interest in peptide-based biocompatible materials with inherent therapeutic potentials further emphasizes the relevance of building blocks like this compound in this domain.

Role in Hydrogel Formation and Controlled Release Mechanisms

Peptide-based hydrogels are gaining prominence as biocompatible materials with potential for applications such as drug delivery and tissue engineering. This compound plays an indirect but crucial role in this area as a synthetic precursor for peptides designed to form hydrogels.

Hydrogels formed from self-assembling peptides offer advantages such as injectability, thixotropy, and self-healing properties, alongside inherent biocompatibility. Studies have reported the development of such hydrogels, for example, using Amoc-capped dipeptides. While the specific dipeptide composition in this example may vary, the general approach involves synthesizing peptides with sequences and modifications that promote self-assembly into a hydrogel network. This compound is utilized in the synthesis of peptides, such as in the preparation of Z-Aib-L-proline, within research that also explores peptide hydrogels. This indicates its use in creating the peptide building blocks that subsequently undergo self-assembly to form the hydrogel matrix.

The properties of these peptide hydrogels, including antibacterial efficacy and in vivo anti-inflammatory activity, highlight their potential in biomedical applications. While the direct mechanism by which this compound influences the hydrogel formation process itself (beyond being incorporated into the peptide sequence) is not extensively detailed in the provided information, its role as a key monomer for synthesizing the structured peptides that form these networks is evident. The controlled release capabilities often associated with hydrogel materials stem from the network structure formed by the self-assembling peptides, which can encapsulate and release encapsulated substances. The design of these peptide sequences, influenced by the inclusion of residues like Aib introduced via this compound, is therefore indirectly critical to the function of these controlled release systems.

Computational Chemistry and Theoretical Approaches to Z Aib Oh Systems

Molecular Dynamics (MD) Simulations of Z-Aib-OH Peptides

Molecular dynamics simulations are widely used to explore the dynamic behavior and conformational preferences of peptides containing Aib residues in various environments. These simulations provide time-dependent information about the molecular system, allowing for the analysis of conformational transitions and interactions with the solvent.

MD simulations are instrumental in sampling the conformational space available to Aib-containing peptides in solution and analyzing the resulting ensembles of structures. Studies on Aib-rich peptides have shown that MD simulations can predict stable folded conformations in solution. researchgate.netnih.gov Aib residues exhibit a high propensity to form secondary structural elements, particularly 3₁₀- and α-helical structures. researchgate.netnih.govnih.gov MD simulations have been used to study the ensembles of peptide conformations as a function of temperature. researchgate.netnih.gov Analysis of simulation trajectories allows for the characterization of preferred conformations, such as the 3₁₀-helix and α-helix, and the transitions between them. rsc.orgresearchgate.net For instance, MD simulations of an octapeptide rich in Aib solvated in dimethylsulfoxide (DMSO) were performed to predict stable folded conformations. researchgate.netnih.gov Another study utilizing MD simulations explored the conformational manifold of alanine-based tripeptides containing Aib in aqueous solution, revealing that Aib predominantly sampled the right-handed and left-handed 3₁₀-helix regions. wustl.edunih.gov

Molecular dynamics simulations are employed to investigate the pathways involved in the folding and unfolding of peptides, including those incorporating Aib. Simulations involving the folding and unfolding of Aib-rich peptides have been performed starting from different initial structures, such as a right-handed alpha-helical structure and an extended structure, at various temperatures. researchgate.netnih.gov These studies help to understand the dynamics of structural transitions and the factors influencing the stability of folded states. MD simulations of rare events like protein folding and unfolding are challenging but path sampling strategies, such as the weighted ensemble method, have been developed to efficiently simulate these processes and generate pathways.

The nature of the solvent significantly influences the conformational stability of peptides. Molecular dynamics simulations have been used to analyze solvent effects on Aib-containing peptides by conducting comparative simulations in different solvents, such as water and dimethylsulfoxide (DMSO). researchgate.netnih.govrsc.orgresearchgate.net These studies have shown that the preference for 3₁₀- and α-helix structures in Aib-based peptides is finely tuned by factors including solvent nature. rsc.orgresearchgate.net For example, the α-helix is reported as the preferred structure in aqueous solution, while the 3₁₀-helical structure is predominant in DMSO for certain Aib homooligopeptides. nih.gov MD simulations of a heptapeptide (B1575542) in water and DMSO at different temperatures have been performed to analyze these solvent effects. rsc.orgresearchgate.net Experimental data, such as NMR, often support the findings from MD simulations regarding solvent-dependent conformational preferences. researchgate.netnih.govnih.gov

Investigation of Folding and Unfolding Pathways

Quantum Chemical Calculations on this compound and Derivatives

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and related Aib-containing molecules at the atomic and electronic level.

Quantum chemical methods, such as Density Functional Theory (DFT), are utilized to study the electronic structure of amino acids and their derivatives. These calculations can provide insights into properties like ionization energy, electron affinity, molecular electronegativity, and chemical hardness, which are related to reactivity. nih.gov While direct studies specifically on the reactivity of this compound were not prominently featured in the search results, quantum chemical calculations on related amino acids like Aib provide a foundation for understanding the electronic factors influencing their behavior. nih.gov DFT calculations have been performed on branched-chain amino acids, including α-aminoisobutyric acid (Aib), to evaluate their electronic properties in water, simulating solvent effects using continuum models. nih.gov

Quantum chemical calculations are valuable tools for predicting spectroscopic parameters, which can be compared with experimental data from techniques such as NMR, IR, Raman, and rotational spectroscopy. wiley-vch.deresearchgate.netarxiv.orgresearchgate.netarxiv.org These predictions aid in the interpretation of experimental spectra and the elucidation of molecular structures and conformations. For Aib, comparisons of experimental rotational and ¹⁴N nuclear quadrupole constants with those predicted ab initio have allowed for the identification of different conformers in the gas phase. researchgate.netresearchgate.net Quantum chemical methods have also been used to assess the influence of solvation models on the vibrational characteristics of Aib zwitterions, comparing calculated infrared (IR) and Raman frequencies with experimental data. researchgate.net Computational spectroscopy, integrating quantum chemistry and molecular dynamics, is used to predict and analyze molecular spectra, including EPR spectra of Aib-containing peptides, and to relate spectral features to molecular conformation and dynamics. wiley-vch.de Machine learning approaches are also being developed to efficiently compute anharmonic infrared (IR) spectra, which is relevant for analyzing molecules like polycyclic aromatic hydrocarbons (PAHs) that share some spectroscopic analysis challenges with complex organic molecules, offering predictive accuracy comparable to traditional quantum chemical calculations at a reduced cost. arxiv.org

Electronic Structure and Reactivity Studies

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor and to estimate the strength of the binding affinity mdpi.compubcompare.ai. While this compound itself, as a single protected amino acid, is less commonly studied in direct ligand-receptor interactions compared to larger peptides, Aib-containing peptides are frequently investigated using molecular docking to understand their binding to biological targets.

Another application involves studying the interaction of Aib-containing peptides with G protein-coupled receptors (GPCRs). Computational modeling, including docking, has been used to study the binding of peptide ligands to receptors like the neuropeptide Y5 receptor (Y5R) researchgate.net. While the direct role of this compound in such studies is as a synthetic precursor, the resulting Aib-modified peptides' interactions are analyzed computationally. For example, Aib scanning (substituting amino acids with Aib) in ultra-short GLP-1 receptor agonists followed by computational modeling has provided insights into how Aib substitutions affect potency and potentially stabilize helical binding conformations mdpi.com. Computational models suggested that Aib at certain positions did not make direct contacts with the receptor but likely enhanced potency by stabilizing the peptide's helical structure in the unbound state mdpi.com.

Molecular docking provides initial insights into potential binding modes and affinities. However, given the flexibility of peptides, even those constrained by Aib, molecular dynamics simulations are often subsequently employed to provide a more comprehensive understanding of the stability and dynamics of the peptide-receptor complex over time mdpi.com.

De Novo Design and Optimization of Aib-Containing Peptides

De novo peptide design involves creating new peptide sequences with desired structures and functions, often from scratch, rather than modifying existing natural peptides pnas.org. Aib is a valuable building block in de novo design due to its strong propensity to induce and stabilize helical conformations, particularly 3₁₀-helices researchgate.netoup.comacs.org. This property is exploited computationally to design peptides with predictable and stable secondary structures.

Computational approaches are integral to the de novo design and optimization of Aib-containing peptides. These methods can explore a vast sequence and conformational space to identify peptides likely to adopt desired structures or exhibit specific binding properties. For instance, computational design has been used to create synthetic protein assemblies from de novo designed 3₁₀ helices that incorporate Aib biorxiv.org. These designs utilize a reduced amino acid alphabet and incorporate Aib to favor the tighter helical turns characteristic of 3₁₀ helices biorxiv.org.

Computational design algorithms, such as those implemented in software like Rosetta, can incorporate noncanonical amino acids like Aib to design peptides with novel folds or enhanced stability bakerlab.orgplos.org. These methods can involve generating ensembles of backbone conformations and then using combinatorial sequence design to identify sequences, including those with Aib, that fit the desired scaffold and satisfy design criteria like intramolecular hydrogen bonding bakerlab.org.

Optimization of Aib-containing peptides often involves computational scanning and analysis to refine sequences for improved activity or stability. Aib scanning, where different positions in a peptide sequence are systematically substituted with Aib, combined with computational modeling, can reveal the impact of Aib on structure and function mdpi.com. This allows for the identification of optimal positions for Aib incorporation to achieve desired properties, such as enhanced helical content or improved receptor binding affinity mdpi.combiorxiv.org.

Furthermore, computational frameworks are being developed for the multi-objective optimization of peptides containing non-proteinogenic amino acids, including Aib rsc.org. These frameworks can simultaneously optimize multiple properties, such as antimicrobial activity and toxicity, by combining computational recommendations with experimental feedback rsc.org. This allows for the rational design of Aib-containing peptides with enhanced biological activities rsc.org.

The incorporation of Aib in de novo design is particularly useful for creating constrained peptide structures that mimic elements of protein secondary structure pnas.org. Computational modeling helps predict how Aib residues influence the peptide backbone dihedral angles (φ and ψ), which are largely restricted to the helical regions of the Ramachandran plot, thereby guiding the design of stable helical segments researchgate.netresearchgate.net.

Computational studies on this compound and, more extensively, on peptides incorporating Aib, provide fundamental insights into the conformational preferences and interaction capabilities of these molecules. These insights are critical for the rational design and optimization of peptides with tailored structural and functional properties for various applications.

Q & A

Q. How can researchers systematically document and share synthetic procedures for this compound to enhance reproducibility in multi-institutional studies?

  • Methodological Guidance : Adhere to the Beilstein Journal’s experimental reporting standards:
  • Detail reagent sources (e.g., CAS numbers, purity grades).
  • Provide step-by-step protocols with hazard warnings.
  • Deposit raw data (NMR spectra, HPLC chromatograms) in open-access repositories (e.g., Zenodo) with persistent identifiers .

Ethical & Computational Considerations

Q. What computational tools are best suited for predicting this compound’s interactions in biological systems, and how should in silico findings be validated experimentally?

  • Methodological Guidance : Use molecular docking (AutoDock Vina) and MD simulations (NAMD) to predict binding affinities. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-check force field accuracy against high-resolution crystallographic data .

Q. How should researchers navigate intellectual property constraints when designing this compound derivatives for publication?

  • Methodological Guidance : Conduct prior-art searches using patent databases (e.g., USPTO, Espacenet). Focus on novel functionalizations (e.g., fluorinated Aib analogs) and document freedom-to-operate analyses. Collaborate with university tech-transfer offices to preemptively address licensing issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Aib-OH
Reactant of Route 2
Reactant of Route 2
Z-Aib-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.